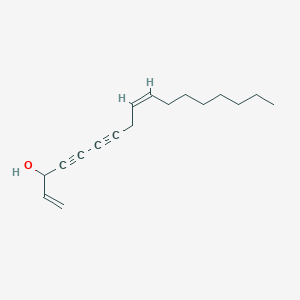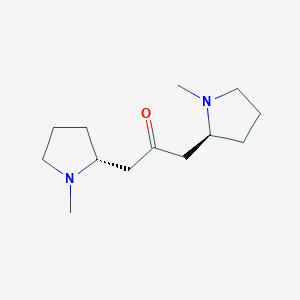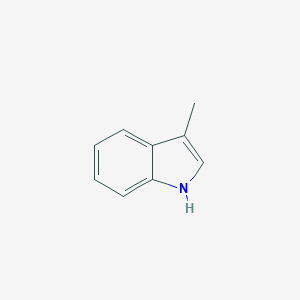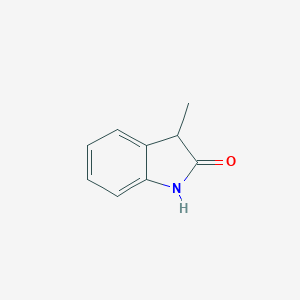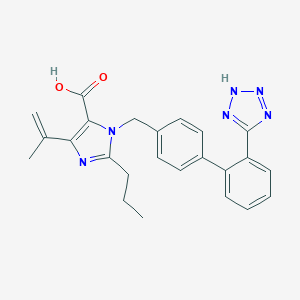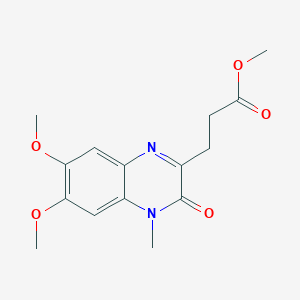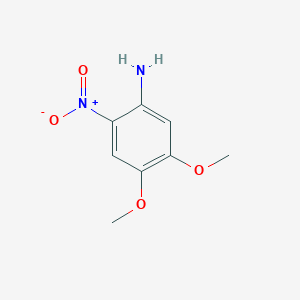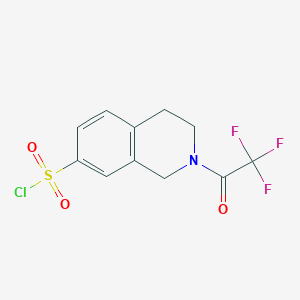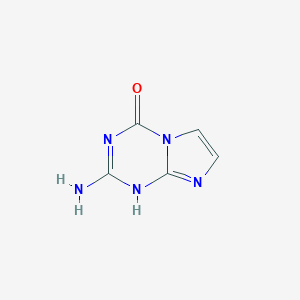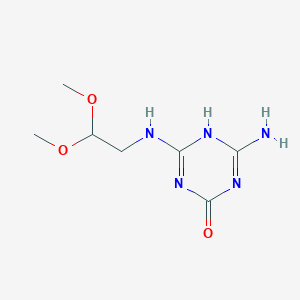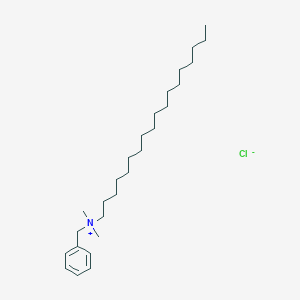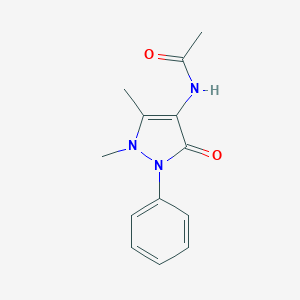![molecular formula C16H16BrNO2 B030487 N-[2-[2-(2-Bromophenyl)ethyl]-5-methoxyphenyl]formamide CAS No. 223787-57-3](/img/structure/B30487.png)
N-[2-[2-(2-Bromophenyl)ethyl]-5-methoxyphenyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[2-(2-Bromophenyl)ethyl]-5-methoxyphenyl]formamide is an organic compound with a complex structure that includes a bromophenyl group, an ethyl chain, a methoxyphenyl group, and a formamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2-Bromophenyl)ethyl]-5-methoxyphenyl]formamide typically involves multiple steps. One common method includes the following steps:
Alkylation: The addition of an ethyl group to the bromophenyl compound.
Formylation: The addition of a formamide group to the methoxyphenyl compound.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide in the presence of a catalyst. Alkylation often involves the use of alkyl halides and a base. Methoxylation can be performed using methanol and a strong acid. Formylation typically requires formic acid or formamide and a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-[2-(2-Bromophenyl)ethyl]-5-methoxyphenyl]formamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[2-[2-(2-Bromophenyl)ethyl]-5-methoxyphenyl]formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2-[2-(2-Bromophenyl)ethyl]-5-methoxyphenyl]formamide involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, while the formamide group may participate in hydrogen bonding or other interactions. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(2-Bromophenyl)ethyl]formamide: Lacks the methoxy group, which may affect its reactivity and applications.
N-[2-[2-(2-Chlorophenyl)ethyl]-5-methoxyphenyl]formamide: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and interactions.
N-[2-[2-(2-Bromophenyl)ethyl]-4-methoxyphenyl]formamide: The position of the methoxy group is different, which can affect its reactivity and applications.
Uniqueness
N-[2-[2-(2-Bromophenyl)ethyl]-5-methoxyphenyl]formamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and potential applications. The presence of both bromine and methoxy groups provides a combination of properties that can be useful in various research and industrial contexts.
Propriétés
IUPAC Name |
N-[2-[2-(2-bromophenyl)ethyl]-5-methoxyphenyl]formamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-20-14-9-8-13(16(10-14)18-11-19)7-6-12-4-2-3-5-15(12)17/h2-5,8-11H,6-7H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOLAALAGXVPQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC2=CC=CC=C2Br)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442586 |
Source


|
| Record name | N-[2-[2-(2-BROMOPHENYL)ETHYL]-5-METHOXYPHENYL]FORMAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223787-57-3 |
Source


|
| Record name | N-[2-[2-(2-BROMOPHENYL)ETHYL]-5-METHOXYPHENYL]FORMAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
